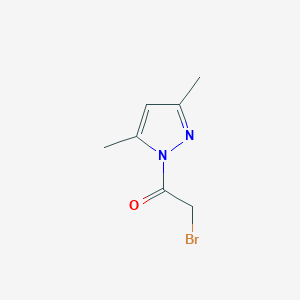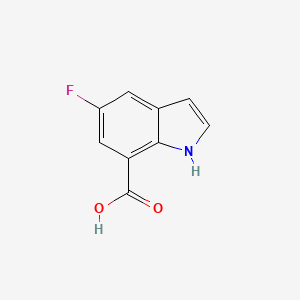
Ácido 5-fluoro-1H-indol-7-carboxílico
Descripción general
Descripción
5-fluoro-1H-indole-7-carboxylic Acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Molecular Structure Analysis
The molecular weight of 5-fluoro-1H-indole-7-carboxylic Acid is 179.15 . The InChI code is 1S/C9H6FNO2/c10-6-3-5-1-2-11-8 (5)7 (4-6)9 (12)13/h1-4,11H, (H,12,13) .
Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Physical And Chemical Properties Analysis
The physical form of 5-fluoro-1H-indole-7-carboxylic Acid is a white to yellow solid .
Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
Ácido 5-fluoro-1H-indol-7-carboxílico: los derivados han mostrado resultados prometedores como agentes antivirales. Por ejemplo, derivados como 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida han sido investigados por su eficacia contra una amplia gama de virus de ARN y ADN . Estos compuestos han demostrado actividad inhibitoria contra virus como el Coxsackie B4 con valores de IC50 que van de 0.4 a 2.1 μg/mL, lo que indica su potencial como agentes terapéuticos en infecciones virales .
Investigación Anticancerígena
Los derivados del indol, incluidos los que tienen el andamiaje 5-fluoro-1H-indol, se están explorando por sus propiedades anticancerígenas. La similitud estructural con el triptófano los hace adecuados para diseñar inhibidores que pueden dirigirse a las vías dependientes del triptófano en las células cancerosas. La investigación está en curso para desarrollar estos compuestos como posibles inmunomoduladores anticancerígenos .
Agentes Antibacterianos
Las propiedades antibacterianas de los derivados del 5-fluoro-1H-indol también están bajo investigación. Estos compuestos se están estudiando por su capacidad para inhibir el crecimiento de diversas cepas bacterianas, lo que podría conducir al desarrollo de nuevos fármacos antibacterianos .
Propiedades Electroquímicas
El comportamiento electroquímico de los derivados de sulfonamida basados en indol, que pueden sintetizarse a partir del ácido 5-fluoro-1H-indol-7-carboxílico, se ha estudiado ampliamente. Estos estudios son cruciales para comprender las relaciones estructura-actividad y podrían informar el diseño de fármacos con mejores perfiles farmacocinéticos y farmacodinámicos .
Síntesis Farmacéutica
Como intermedio versátil, el ácido 5-fluoro-1H-indol-7-carboxílico se utiliza en la síntesis de diversos compuestos farmacológicamente activos. Su papel en el diseño de fármacos es significativo debido a su capacidad para interactuar con múltiples receptores, lo que ayuda en el desarrollo de nuevos fármacos terapéuticos .
Investigación Agroquímica
En el campo de los agroquímicos, el ácido 5-fluoro-1H-indol-7-carboxílico sirve como un intermedio clave para la síntesis de compuestos con aplicaciones potenciales en el crecimiento y la protección de las plantas. Sus derivados podrían utilizarse para crear nuevas formulaciones que mejoren el rendimiento de los cultivos y la resistencia a las plagas .
Síntesis Orgánica
El compuesto es una materia prima importante en la síntesis orgánica, que proporciona un andamiaje para la creación de una amplia gama de moléculas orgánicas. Su reactividad y estabilidad lo convierten en un componente valioso en la síntesis de estructuras orgánicas complejas .
Industria de Colorantes
En la industria de colorantes, el ácido 5-fluoro-1H-indol-7-carboxílico se utiliza como intermedio en la producción de colorantes. Sus propiedades químicas permiten la creación de colorantes con características específicas que se requieren para diversas aplicaciones .
Mecanismo De Acción
Target of Action
5-Fluoro-1H-indole-7-carboxylic Acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound interacts with its targets, leading to changes in the cellular environment. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives are known to inhibit tryptophan dioxygenase , a key enzyme in the kynurenine pathway of tryptophan metabolism. This can lead to downstream effects such as altered immune responses and changes in cellular metabolism .
Pharmacokinetics
Indole derivatives are generally known to have good bioavailability due to their aromatic nature .
Result of Action
The molecular and cellular effects of 5-Fluoro-1H-indole-7-carboxylic Acid’s action would depend on the specific targets it interacts with. For instance, if it targets viral proteins, it could inhibit viral replication . If it targets inflammatory pathways, it could reduce inflammation .
Action Environment
The action, efficacy, and stability of 5-Fluoro-1H-indole-7-carboxylic Acid can be influenced by various environmental factors. For example, pH and temperature can affect the stability of the compound. Additionally, the presence of other molecules in the cellular environment can influence its action. For instance, the presence of certain enzymes could metabolize the compound, potentially altering its activity .
Safety and Hazards
Direcciones Futuras
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Propiedades
IUPAC Name |
5-fluoro-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLQIJMLVHUFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470704 | |
| Record name | 5-fluoro-1H-indole-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875305-87-6 | |
| Record name | 5-fluoro-1H-indole-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






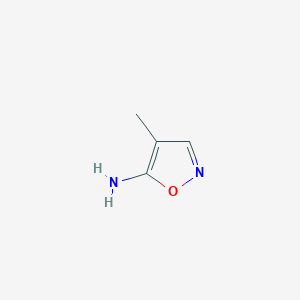
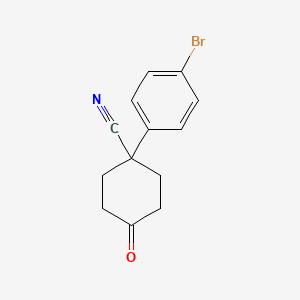
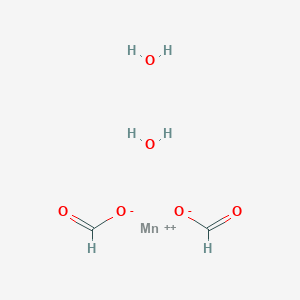


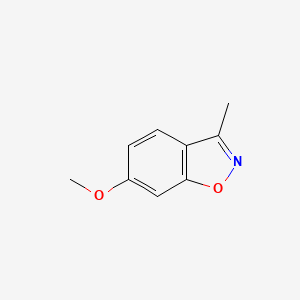
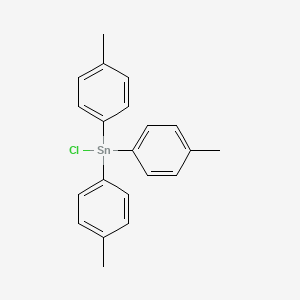
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1600776.png)
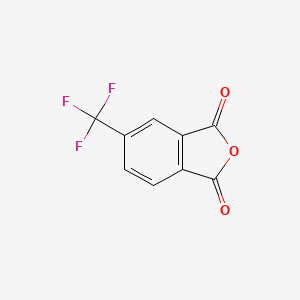
![4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1600780.png)
